molecular formula C10H10N2O6 B13987064 2,4,6-Trimethyl-3,5-dinitrobenzoic acid CAS No. 55610-37-2

2,4,6-Trimethyl-3,5-dinitrobenzoic acid

Cat. No.: B13987064
CAS No.: 55610-37-2
M. Wt: 254.20 g/mol
InChI Key: BHRWYMPLWJDHMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Trimethyl-3,5-dinitrobenzoic acid is an organic compound with the molecular formula C10H10N2O6 It is characterized by the presence of three methyl groups and two nitro groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trimethyl-3,5-dinitrobenzoic acid typically involves the nitration of 2,4,6-trimethylbenzoic acid. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the 3 and 5 positions of the benzoic acid ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction. The product is then purified through recrystallization or other suitable methods to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trimethyl-3,5-dinitrobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the nitro groups can lead to the formation of amines.

    Substitution: The methyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2,4,6-Trimethyl-3,5-dinitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4,6-Trimethyl-3,5-dinitrobenzoic acid involves its interaction with molecular targets through its nitro and methyl groups. The nitro groups can participate in redox reactions, while the methyl groups can influence the compound’s hydrophobicity and binding affinity to various targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    3,5-Dinitrobenzoic acid: Lacks the methyl groups present in 2,4,6-Trimethyl-3,5-dinitrobenzoic acid.

    2,4,6-Trimethylbenzoic acid: Lacks the nitro groups present in this compound.

    4-Methyl-3,5-dinitrobenzoic acid: Contains only one methyl group compared to three in this compound.

Uniqueness: The presence of both nitro and methyl groups in this compound imparts unique chemical properties, making it more versatile in various chemical reactions and applications compared to its similar counterparts.

Properties

IUPAC Name

2,4,6-trimethyl-3,5-dinitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O6/c1-4-7(10(13)14)5(2)9(12(17)18)6(3)8(4)11(15)16/h1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHRWYMPLWJDHMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1[N+](=O)[O-])C)[N+](=O)[O-])C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40303587
Record name NSC159227
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40303587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55610-37-2
Record name NSC159227
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159227
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC159227
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40303587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.